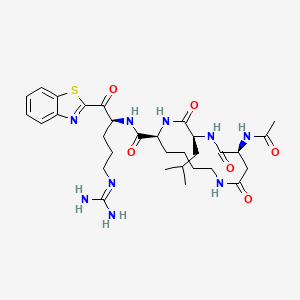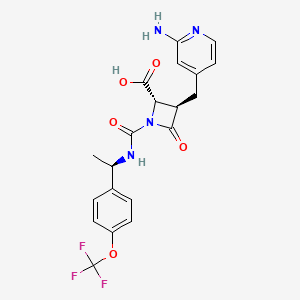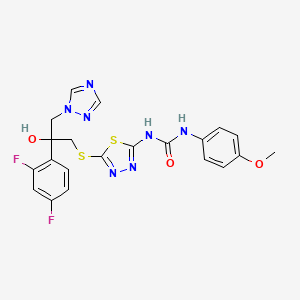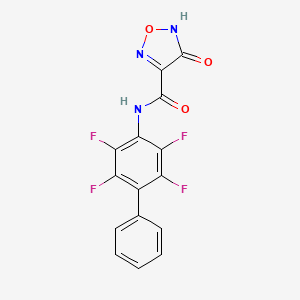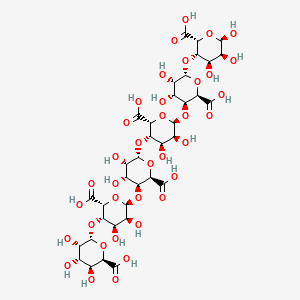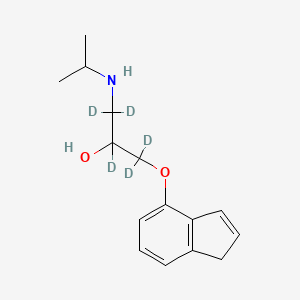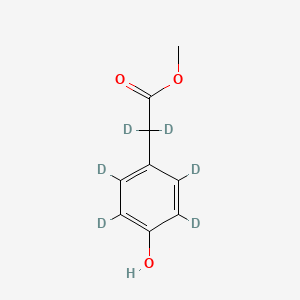
Methyl 4-hydroxyphenylacetate-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-hydroxyphenylacetate-d6 is a deuterated derivative of Methyl 4-hydroxyphenylacetate, a compound known for its inhibitory activity against tobacco mosaic virus . The deuterated form is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass in mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxyphenylacetate can be synthesized by esterifying 4-hydroxyphenylacetic acid with methanol in the presence of sulfuric acid . The reaction typically proceeds with a high yield under these conditions.
Industrial Production Methods: Industrial production of Methyl 4-hydroxyphenylacetate-d6 involves the use of deuterated methanol (CD3OD) instead of regular methanol. The process is similar to the laboratory synthesis but scaled up to meet industrial demands.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 4-hydroxyphenylacetate can undergo oxidation to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenylacetates
科学的研究の応用
Methyl 4-hydroxyphenylacetate-d6 is used in various fields of scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its inhibitory effects on viruses like the tobacco mosaic virus.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism by which Methyl 4-hydroxyphenylacetate-d6 exerts its effects involves the inhibition of viral replication. The compound interferes with the viral RNA, preventing the virus from replicating and spreading . The exact molecular targets and pathways are still under investigation.
類似化合物との比較
- Methyl 4-aminomethylbenzoate hydrochloride
- Methyl 3,5-dihydroxyphenylacetate
- Methyl 4-methoxy-2-indolecarboxylate
Uniqueness: Methyl 4-hydroxyphenylacetate-d6 is unique due to its deuterated form, which provides enhanced stability and allows for detailed metabolic studies using mass spectrometry. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .
特性
分子式 |
C9H10O3 |
|---|---|
分子量 |
172.21 g/mol |
IUPAC名 |
methyl 2,2-dideuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3/i2D,3D,4D,5D,6D2 |
InChIキー |
XGDZEDRBLVIUMX-LUWIIJGCSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)OC)[2H])[2H])O)[2H] |
正規SMILES |
COC(=O)CC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


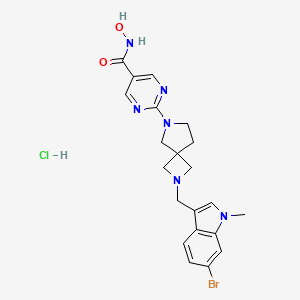
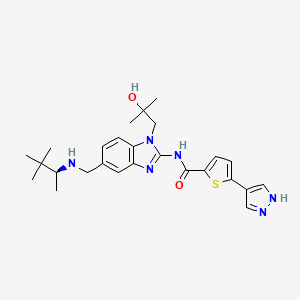
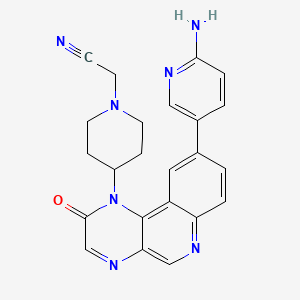
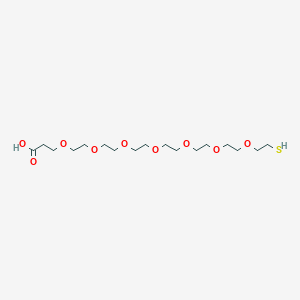
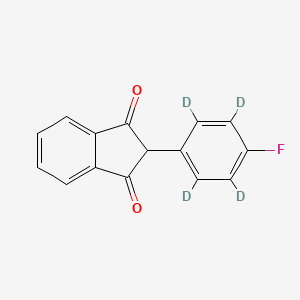
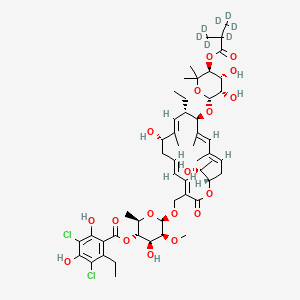
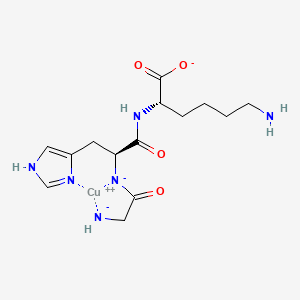
![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
